Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)-
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Overview
Description
Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a piperazine core substituted with a p-fluorophenoxybutyl group and an o-methoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- typically involves the following steps:
Formation of the p-fluorophenoxybutyl intermediate: This can be achieved by reacting p-fluorophenol with a suitable butyl halide under basic conditions.
Formation of the o-methoxyphenyl intermediate: This involves the reaction of o-methoxyphenol with a suitable halide.
Coupling with piperazine: The two intermediates are then coupled with piperazine under appropriate conditions, often using a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The specific pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic.
1-(4-Phenoxybutyl)piperazine: A similar compound lacking the fluorine and methoxy substituents.
4-(o-Methoxyphenyl)piperazine: A compound with only the o-methoxyphenyl group.
Uniqueness
Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- is unique due to the presence of both the p-fluorophenoxybutyl and o-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(4-(p-fluorophenoxy)butyl)-4-(o-methoxyphenyl)- (C21H27FN2O2) is a notable example, exhibiting various pharmacological properties. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a p-fluorophenoxy group and an o-methoxyphenyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C21H27FN2O2
- Molecular Weight : 358.45 g/mol
- CAS Number : [Not provided in search results]
Biological Activity Overview
Piperazine derivatives are known for their interactions with various biological targets, including receptors and enzymes. The specific compound has shown potential in several areas:
- Neuropharmacological Effects : Piperazine compounds often exhibit activity at aminergic receptors, which are crucial in neurotransmission. For instance, LQFM018, a related piperazine derivative, demonstrated binding affinity to dopamine receptors and induced necroptosis in leukemic cells, suggesting potential applications in cancer therapy .
- Anticancer Activity : Research indicates that piperazine derivatives can induce cell death through mechanisms like necroptosis. LQFM018 was shown to trigger this pathway in K562 leukemic cells, highlighting the therapeutic potential of piperazine scaffolds in oncology .
- Antimicrobial Properties : Piperazine compounds have been explored for their antibacterial activities. While specific data on the compound's antimicrobial efficacy is limited, the broader class of piperazines demonstrates significant activity against various bacterial strains .
1. Antileukemic Activity
A study on LQFM018 revealed its ability to bind to dopamine receptors and induce necroptosis in K562 cells. This mechanism of action suggests that similar piperazine derivatives could be explored for their antileukemic properties.
2. Synthesis and Pharmacological Evaluation
The synthesis of piperazine derivatives often involves complex organic reactions. For example, the synthesis of related compounds has been achieved through methods such as SNAr reactions and aza-Michael cyclizations, yielding high purity and selectivity .
Data Table: Biological Activities of Piperazine Derivatives
Properties
CAS No. |
2062-74-0 |
---|---|
Molecular Formula |
C21H27FN2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenoxy)butyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C21H27FN2O2/c1-25-21-7-3-2-6-20(21)24-15-13-23(14-16-24)12-4-5-17-26-19-10-8-18(22)9-11-19/h2-3,6-11H,4-5,12-17H2,1H3 |
InChI Key |
LBTYJJUTDNCITA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
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